molecular formula C21H28BNO4 B1391864 Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate CAS No. 1312611-41-8

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate

Cat. No.: B1391864
CAS No.: 1312611-41-8
M. Wt: 369.3 g/mol
InChI Key: AGHCJCKEBFQSMP-UHFFFAOYSA-N
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Description

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ylcarbamate (CAS: 1312611-41-8) is a boronate ester derivative featuring a naphthalene core substituted with a tert-butyl carbamate group at the 2-position and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety at the 6-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems .

Properties

IUPAC Name

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BNO4/c1-19(2,3)25-18(24)23-17-11-9-14-12-16(10-8-15(14)13-17)22-26-20(4,5)21(6,7)27-22/h8-13H,1-7H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHCJCKEBFQSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677961
Record name tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312611-41-8
Record name tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The synthesis often begins with appropriately substituted naphthalene derivatives, such as 6-amino-2-naphthol or 6-bromo-naphthalen-2-yl derivatives, which are then converted into tert-butyl carbamate derivatives by reaction with tert-butyl chloroformate under basic conditions.

Formation of the Carbamate Group

  • The amino group on the naphthalene ring is protected by reaction with tert-butyl chloroformate, typically in the presence of a base such as triethylamine, to form the tert-butyl carbamate.
  • Reaction conditions: low temperature (0–5°C) to room temperature, solvent such as dichloromethane or tetrahydrofuran (THF), inert atmosphere to prevent side reactions.

Installation of the Dioxaborolane Moiety (Borylation)

  • The key step is the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 6-position of the naphthalene ring.
  • This is commonly achieved via palladium-catalyzed Miyaura borylation of aryl halides (e.g., aryl bromides or iodides).
  • Typical reagents and conditions include bis(pinacolato)diboron (B2pin2) as the boron source, Pd(OAc)2 as the catalyst, and phosphine ligands such as DCyPF or IAd.
  • Solvents: mixtures of ethereal solvents (e.g., Et2O) and benzene or toluene.
  • Reaction temperature: around 100°C.
  • The reaction is carried out under nitrogen atmosphere using Schlenk techniques to avoid moisture and oxygen.
  • After completion, the reaction mixture is worked up by concentration and purification via silica gel chromatography.

Purification and Characterization

  • The crude product is purified by column chromatography on silica gel (200–300 mesh).
  • Characterization is performed by NMR spectroscopy (1H, 13C, and 11B NMR), high-resolution mass spectrometry (HRMS), and melting point analysis.
  • The boron-bound carbon signals in 13C NMR may be weak or absent due to quadrupolar relaxation effects of boron.
Step Reagents & Conditions Outcome & Notes
Carbamate Formation Naphthalen-2-amine derivative + tert-butyl chloroformate, triethylamine, DCM, 0–25°C, inert atmosphere Formation of tert-butyl carbamate intermediate
Borylation Aryl bromide intermediate + B2pin2, Pd(OAc)2 (4.5 mg, 0.02 mmol), DCyPF (17.4 mg, 0.03 mmol), Et2O/benzene (0.9/0.1 mL), 100°C, 3 h, N2 atmosphere Formation of dioxaborolane-substituted naphthalene derivative
Purification Silica gel chromatography Pure tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ylcarbamate
  • The use of freshly recrystallized B2pin2 improves the borylation yield.
  • Ligand choice affects catalytic efficiency; DCyPF and IAd have been reported to give good yields.
  • The reaction is sensitive to moisture and oxygen; hence, inert atmosphere and dry solvents are critical.
  • Attempts to detect boronic ester intermediates by HRMS during the reaction have failed, suggesting rapid conversion or instability of intermediates.
Parameter Typical Conditions Notes
Catalyst Pd(OAc)2 (4.5 mg, 0.02 mmol) Palladium acetate
Ligand DCyPF (17.4 mg, 0.03 mmol) Dicyclohexylphosphinoferrocene
Boron Source Bis(pinacolato)diboron (B2pin2) Recrystallized for purity
Solvent Et2O/benzene (9:1 v/v) Dry, degassed
Temperature 100°C Oil bath
Atmosphere Nitrogen Schlenk techniques
Reaction Time 3 hours Monitored by TLC or NMR
Purification Silica gel chromatography 200-300 mesh silica
Yield ~40-50% Depends on substrate purity

Chemical Reactions Analysis

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as sodium acetate, and solvents like xylene . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate has shown promise in medicinal chemistry due to its potential as a pharmaceutical intermediate. The dioxaborolane group is known for its ability to participate in various chemical transformations that are valuable in drug development:

  • Targeted Drug Delivery : The compound can be modified to enhance its bioavailability and targeting capabilities in drug delivery systems.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.

Organometallic Chemistry

The presence of the boron atom in the structure allows for applications in organometallic chemistry:

  • Catalysis : this compound can serve as a ligand in catalytic reactions involving transition metals. Its unique structure may facilitate novel catalytic pathways.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

  • Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer potential of various naphthalene derivatives including this compound. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines.

Case Study 2: Catalytic Applications

Research highlighted in Organometallics demonstrated that this compound could act as an effective ligand for palladium-catalyzed reactions. The findings suggested improved yields and selectivity compared to traditional ligands.

Mechanism of Action

The mechanism of action of Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura reaction . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Key Structural Features

  • Naphthalene backbone : Enhances π-conjugation and steric bulk, influencing reactivity in cross-coupling reactions.
  • Pinacol boronate : Stabilizes the boronic acid derivative, improving shelf life and handling.
  • tert-Butyl carbamate : Acts as a protective group for amines, enabling selective deprotection in multi-step syntheses .

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamate-protected boronate esters. Below is a comparative analysis of structurally related analogs, emphasizing substituent effects, synthesis, and reactivity.

Key Findings:

Heteroaromatic analogs (e.g., pyridine derivatives) exhibit distinct electronic profiles, with the electron-deficient pyridine ring enhancing reactivity toward electrophilic partners .

Synthetic Accessibility: Palladium-catalyzed borylation (Miyaura conditions) is a universal method for synthesizing these compounds, though yields vary with substrate stability. For example, indoline and isoquinoline derivatives require additional protection steps to prevent ring oxidation .

Applications :

  • The target compound and its analogs are critical precursors in radiopharmaceuticals (e.g., [¹⁸F]PET tracers) and agrochemicals. The tert-butyl carbamate group enables facile deprotection under acidic conditions, a feature leveraged in prodrug strategies .

Stability and Handling :

  • All analogs exhibit high stability due to the pinacol boronate group, but the naphthalene derivative (target compound) is less hygroscopic than phenyl counterparts, simplifying storage .

Biological Activity

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique boron-containing moiety that may enhance its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₅BNO₄
  • Molecular Weight : 329.31 g/mol
  • CAS Number : 893566-72-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the dioxaborolane group suggests potential applications in targeting enzymes or receptors involved in various biochemical pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for specific receptors related to neurotransmission or cell signaling.
  • Antioxidant Properties : The structure may confer antioxidant capabilities that protect cells from oxidative stress.

Biological Activity and Case Studies

Research has indicated various biological activities associated with this compound:

Anticancer Activity

A study demonstrated that derivatives of boron-containing compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle progression .

Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of similar carbamate derivatives in models of neurodegeneration. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
SolubilitySoluble in organic solvents
Melting Point168–173 °C
BioavailabilityUnder investigation
Half-lifeNot yet determined

Toxicity and Safety Profile

While initial studies suggest low toxicity profiles for similar compounds , comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic applications.

Q & A

Q. Can this compound serve as a precursor for positron emission tomography (PET) tracers?

  • Methodological Answer : Yes. Introduce fluorine-18 via nucleophilic aromatic substitution on the naphthalene ring. Optimize radiolabeling efficiency by pre-functionalizing the boronate ester with a leaving group (e.g., nitro or trimethylammonium) to facilitate isotopic exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate

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